4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the piperidine and thiophene rings through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(4-methoxybenzyl)piperidine-1-carboxamide
- 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-10-14(11-16(21)19(12)2)23-13-5-7-20(8-6-13)17(22)18-15-4-3-9-24-15/h3-4,9-11,13H,5-8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATWDNFSGQJWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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